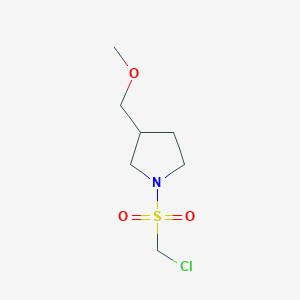
1-((Chloromethyl)sulfonyl)-3-(methoxymethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Chloromethyl)sulfonyl)-3-(methoxymethyl)pyrrolidine is a chemical compound that belongs to the class of sulfonyl-containing pyrrolidines This compound is characterized by the presence of a chloromethyl group and a methoxymethyl group attached to the pyrrolidine ring
Vorbereitungsmethoden
The synthesis of 1-((Chloromethyl)sulfonyl)-3-(methoxymethyl)pyrrolidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-enenitriles, in the presence of sulfonyl radicals.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chlorosulfonation reactions, where sulfonyl chlorides are synthesized using reagents like sodium hypochlorite (NaClO) or sulfuryl chloride (SO2Cl2).
Attachment of the Methoxymethyl Group: The methoxymethyl group can be introduced through nucleophilic substitution reactions, where a suitable methoxymethylating agent reacts with the intermediate compound.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable and environmentally friendly processes.
Analyse Chemischer Reaktionen
1-((Chloromethyl)sulfonyl)-3-(methoxymethyl)pyrrolidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states of the sulfonyl group.
Cyclization Reactions:
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, iodine (I2) and tert-butyl hydroperoxide (TBHP) for oxidation, and various nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
1-((Chloromethyl)sulfonyl)-3-(methoxymethyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving sulfonyl-containing compounds.
Wirkmechanismus
The mechanism of action of 1-((Chloromethyl)sulfonyl)-3-(methoxymethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of the target molecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-((Chloromethyl)sulfonyl)-3-(methoxymethyl)pyrrolidine can be compared with other similar compounds, such as:
1-Chloro-4-((chloromethyl)sulfonyl)methylbenzene: This compound also contains a chloromethyl and sulfonyl group but is attached to a benzene ring instead of a pyrrolidine ring.
Methane, chloro (ethylsulfonyl)-: This compound has a similar sulfonyl and chloromethyl group but is attached to a methane backbone.
Methanesulfonyl chloride: This compound contains a sulfonyl chloride group and is used in various sulfonation reactions.
The uniqueness of this compound lies in its specific combination of functional groups and the pyrrolidine ring structure, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C7H14ClNO3S |
|---|---|
Molekulargewicht |
227.71 g/mol |
IUPAC-Name |
1-(chloromethylsulfonyl)-3-(methoxymethyl)pyrrolidine |
InChI |
InChI=1S/C7H14ClNO3S/c1-12-5-7-2-3-9(4-7)13(10,11)6-8/h7H,2-6H2,1H3 |
InChI-Schlüssel |
KJQBOFFZSMMLKH-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1CCN(C1)S(=O)(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















